4-Chloroquinoléine-8-carbaldéhyde

Vue d'ensemble

Description

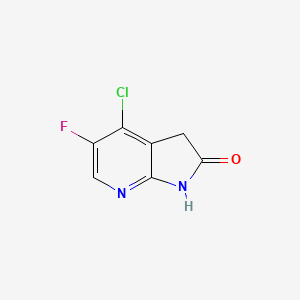

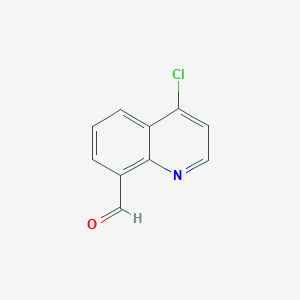

4-Chloroquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO . It has a molecular weight of 191.62 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Chloroquinoline-8-carbaldehyde, has been a subject of interest in recent years . Various synthetic strategies have been developed, with a focus on metal-assisted, metal-free, organo-catalytic, and photoxidative routes . The mechanisms involved in these synthesis processes have been described in detail .

Molecular Structure Analysis

The molecular structure of 4-Chloroquinoline-8-carbaldehyde is characterized by the presence of a quinoline ring, which is a bicyclic compound consisting of a benzene ring fused with a pyridine ring . The compound also contains a chlorine atom and a carbaldehyde group .

Physical and Chemical Properties Analysis

4-Chloroquinoline-8-carbaldehyde is a solid substance under normal conditions . It has a molecular weight of 191.62 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Applications De Recherche Scientifique

Synthèse de dérivés de la quinoléine

Le 4-chloroquinoléine-8-carbaldéhyde peut être utilisé dans la synthèse de dérivés de la quinoléine . La réaction de Vilsmeier-Haack utilisant POCl3 dans le DMF a été employée pour la transformation de composés en l'intermédiaire crucial 2-chloro-6-fluoroquinoléine-3-carbaldéhyde .

Activité antibactérienne

Les dérivés de la quinoléine synthétisés à partir du this compound ont montré une activité antibactérienne significative . Les composés 4, 5, 6, 7, 8, 10, 15 et 16 ont montré une activité contre E. coli, P. aeruginosa, S. aureus et S. pyogenes .

Activité antioxydante

Les dérivés de la quinoléine synthétisés ont également démontré des activités antioxydantes . La CI 50 pour l'activité de piégeage des radicaux des composés synthétisés était de 5,31 à 16,71 μg/mL .

Analyse de l'amarrage moléculaire in silico

Les dérivés de la quinoléine synthétisés ont été soumis à une analyse d'amarrage moléculaire in silico contre E. coli DNA Gyrase B et la topoisomérase IIα humaine . Les affinités de liaison des composés synthétisés étaient de − 6,1 à − 7,2 kcal/mol contre E. coli DNA gyrase B et de − 6,8 à − 7,4 kcal/mol contre la topoisomérase IIα humaine .

Développement de médicaments

La quinoléine est un échafaudage important pour les pistes en développement de médicaments . Les composés qui contiennent un modèle de base de quinoléine présentent une large gamme de propriétés thérapeutiques, notamment anti-paludique, antitumorale et antimicrobienne .

Propriétés pharmacocinétiques

Les propriétés de ressemblance aux médicaments des dérivés de la quinoléine synthétisés ont été évaluées à l'aide de SwissADME et PreADMET . Tous les composés synthétisés obéissaient à la règle des cinq de Lipinski sans violation .

Safety and Hazards

The safety information for 4-Chloroquinoline-8-carbaldehyde indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Orientations Futures

Quinoline derivatives, including 4-Chloroquinoline-8-carbaldehyde, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several compounds described in recent literature could act as leads for the development of drugs against numerous diseases, including cancer . Therefore, further studies on the synthesis and utilization of 4-Chloroquinoline-8-carbaldehyde and its derivatives are warranted.

Mécanisme D'action

Target of action

Quinoline and its derivatives are known to interact with a variety of biological targets. They have been found to exhibit antimicrobial, anti-inflammatory, antimalarial, anticancer, and antiviral activities . The specific targets can vary depending on the specific quinoline derivative and its functional groups.

Mode of action

The mode of action of quinoline derivatives can also vary widely. For example, some quinoline-based antimalarial drugs are thought to work by accumulating in the digestive vacuole of the malaria parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion .

Biochemical pathways

Quinoline derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, quinoline-based anticancer drugs might work by inhibiting cell division or promoting apoptosis (programmed cell death) .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of quinoline derivatives can vary depending on their specific chemical structures. Some quinoline drugs are well absorbed orally and widely distributed in the body .

Result of action

The molecular and cellular effects of quinoline derivatives can include inhibition of microbial growth, reduction of inflammation, killing of malaria parasites, inhibition of cancer cell proliferation, and more .

Action environment

The action, efficacy, and stability of quinoline derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the quinoline molecule, which can in turn affect its absorption and distribution in the body .

Analyse Biochimique

Biochemical Properties

4-Chloroquinoline-8-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. For example, it can interact with cysteine residues in proteins, forming thioether bonds that can alter the protein’s function. Additionally, 4-Chloroquinoline-8-carbaldehyde has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Cellular Effects

The effects of 4-Chloroquinoline-8-carbaldehyde on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Chloroquinoline-8-carbaldehyde can modulate the activity of mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation, differentiation, and apoptosis . By affecting these pathways, the compound can induce changes in gene expression, leading to altered cellular functions. Furthermore, 4-Chloroquinoline-8-carbaldehyde has been reported to disrupt mitochondrial function, impacting cellular energy production and metabolism .

Molecular Mechanism

At the molecular level, 4-Chloroquinoline-8-carbaldehyde exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 4-Chloroquinoline-8-carbaldehyde can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby blocking phosphorylation events essential for signal transduction . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Chloroquinoline-8-carbaldehyde in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and air. In in vitro studies, prolonged exposure to 4-Chloroquinoline-8-carbaldehyde has been shown to cause cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression . In in vivo studies, the compound’s effects can vary depending on the duration of exposure and the specific biological context .

Dosage Effects in Animal Models

The effects of 4-Chloroquinoline-8-carbaldehyde vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways, without causing significant toxicity . At higher doses, 4-Chloroquinoline-8-carbaldehyde can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are often dose-dependent and can be exacerbated by prolonged exposure. Therefore, careful dosage optimization is essential when using this compound in preclinical studies.

Metabolic Pathways

4-Chloroquinoline-8-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . For example, the oxidation of 4-Chloroquinoline-8-carbaldehyde can produce quinoline-4-carboxylic acid, which may have distinct biochemical properties . Additionally, the compound can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of 4-Chloroquinoline-8-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 4-Chloroquinoline-8-carbaldehyde can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can vary depending on factors such as tissue perfusion, binding affinity, and metabolic activity .

Subcellular Localization

The subcellular localization of 4-Chloroquinoline-8-carbaldehyde is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The targeting of 4-Chloroquinoline-8-carbaldehyde to these compartments can be mediated by post-translational modifications or interactions with targeting signals on proteins . For example, the compound’s localization to the mitochondria can impact mitochondrial function and energy production, while its presence in the nucleus can influence gene expression and DNA repair processes .

Propriétés

IUPAC Name |

4-chloroquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-9-4-5-12-10-7(6-13)2-1-3-8(9)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRKODYDXNWXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CC=N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1459276.png)

![Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459279.png)

![Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459283.png)

![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)

![2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1459290.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1459294.png)

![2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1459295.png)

![[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1459296.png)